
Pomalidomide-CO-PEG3-C2-Cl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pomalidomide-CO-PEG3-C2-Cl is a compound that incorporates pomalidomide, a well-known immunomodulatory agent, with a polyethylene glycol (PEG) linker and a terminal chlorine group. This compound is primarily used in the field of targeted protein degradation, particularly in the development of proteolysis-targeting chimeras (PROTACs). The PEG linker enhances the solubility and bioavailability of the compound, making it a valuable tool in medicinal chemistry and drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-CO-PEG3-C2-Cl typically involves the following steps:
Synthesis of Pomalidomide: Pomalidomide is synthesized by reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the synthesis under controlled conditions.
Purification: The compound is purified using techniques such as recrystallization and chromatography to achieve high purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Pomalidomide-CO-PEG3-C2-Cl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine group can be substituted with other functional groups, allowing for the modification of the compound’s properties.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can alter its chemical structure and reactivity.
Common Reagents and Conditions
Chlorinating Agents:
Oxidizing and Reducing Agents: Used to facilitate oxidation and reduction reactions.
Solvents: Organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are commonly used.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for different applications in medicinal chemistry and drug development .
Aplicaciones Científicas De Investigación
Pomalidomide-CO-PEG3-C2-Cl has a wide range of scientific research applications, including:
Mecanismo De Acción
Pomalidomide-CO-PEG3-C2-Cl exerts its effects through the following mechanisms:
Binding to Cereblon: The pomalidomide moiety binds to cereblon, a component of the E3 ubiquitin ligase complex.
Protein Degradation: The binding of the compound to cereblon leads to the ubiquitination and subsequent degradation of target proteins.
Pathways Involved: The degradation of target proteins affects various cellular pathways, including those involved in cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Pomalidomide-PEG3-C2-NH2: Similar to Pomalidomide-CO-PEG3-C2-Cl but with an amine group instead of a chlorine group.
Pomalidomide-PEG3-NH2 Hydrochloride: Contains a hydrochloride salt form of the amine group.
Pomalidomide-PEG3-C2-NH2: Another variant with a PEG linker and an amine group.
Uniqueness
This compound is unique due to its terminal chlorine group, which allows for specific chemical modifications and applications in targeted protein degradation. The PEG3 linker enhances its solubility and bioavailability, making it a valuable tool in drug development and medicinal chemistry .
Propiedades
Fórmula molecular |
C22H26ClN3O8 |
|---|---|
Peso molecular |
495.9 g/mol |
Nombre IUPAC |
3-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide |
InChI |
InChI=1S/C22H26ClN3O8/c23-7-9-33-11-13-34-12-10-32-8-6-18(28)24-15-3-1-2-14-19(15)22(31)26(21(14)30)16-4-5-17(27)25-20(16)29/h1-3,16H,4-13H2,(H,24,28)(H,25,27,29) |
Clave InChI |
QOYMEDUIBYEIOA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCOCCOCCOCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


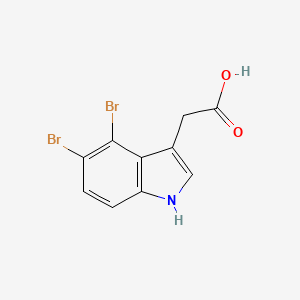
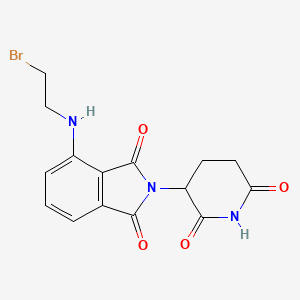

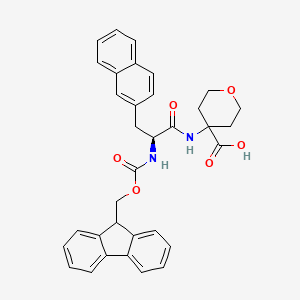
![Ethyl 4-[fluoro-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexane-1-carboxylate](/img/structure/B14771347.png)

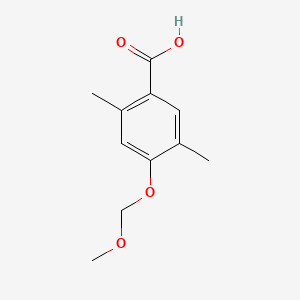
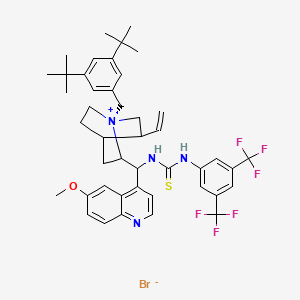
![5-[3-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B14771363.png)
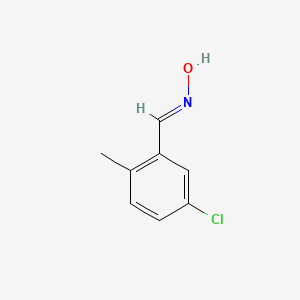
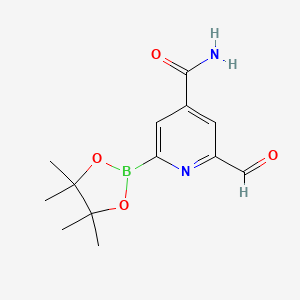
![2-(Benzo[d][1,3]dioxol-5-yl)ethyl pivalate](/img/structure/B14771399.png)
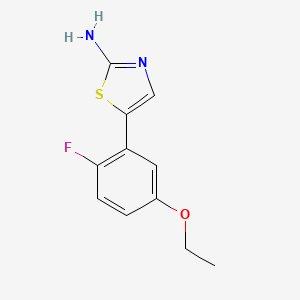
![[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2S)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxypropan-2-yl]oxyethyl] benzoate](/img/structure/B14771408.png)
